REACTION_CXSMILES
|
[Br:1]N1C(=O)CCC1=O.[F:9][C:10]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][C:11]=1[NH2:12]>ClCCl>[Br:1][C:15]1[C:14]([F:17])=[CH:13][C:11]([NH2:12])=[C:10]([F:9])[CH:16]=1
|
Name
|
|
Quantity
|
28.5 g
|
Type
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reactant
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Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
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20 g
|
Type
|
reactant
|
Smiles
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FC1=C(N)C=C(C=C1)F
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
This mixture is stirred at 0° C. for 2 hours (glc analysis
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a complete reaction), and the red solution
|
Type
|
WASH
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Details
|
then washed with a large amount of water (×2)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a red solid with a yield of 32.19 g (100%)
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |